molecular formula C25H19ClN4O3S B11121051 5-(Benzenesulfonyl)-7-[(2-chlorophenyl)methyl]-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one

5-(Benzenesulfonyl)-7-[(2-chlorophenyl)methyl]-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B11121051
M. Wt: 491.0 g/mol
InChI Key: KSTSQLVIMKYBCR-UHFFFAOYSA-N
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Description

5-(Benzenesulfonyl)-7-[(2-chlorophenyl)methyl]-6-imino-11-methyl-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzenesulfonyl)-7-[(2-chlorophenyl)methyl]-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multiple steps:

    Formation of the Triazatricyclo Core: The initial step involves the construction of the triazatricyclo core through a cyclization reaction. This can be achieved by reacting appropriate precursors under high-temperature conditions with a suitable catalyst.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via a sulfonylation reaction, where benzenesulfonyl chloride reacts with the triazatricyclo intermediate in the presence of a base like pyridine.

    Attachment of the 2-Chlorophenylmethyl Group: This step involves a Friedel-Crafts alkylation reaction, where the 2-chlorophenylmethyl group is attached to the triazatricyclo core using a Lewis acid catalyst such as aluminum chloride.

    Final Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl and imino groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the imino group, converting it to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Amines, thiols, under mild heating or in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones from the benzenesulfonyl group.

    Reduction: Amines from the imino group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the benzenesulfonyl group is particularly significant for interactions with biological macromolecules.

Medicine

Medicinally, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The structural complexity allows for fine-tuning of pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group diversity.

Mechanism of Action

The mechanism of action of 5-(Benzenesulfonyl)-7-[(2-chlorophenyl)methyl]-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity or modulating receptor functions. The triazatricyclo core may interact with nucleic acids, affecting gene expression or protein synthesis pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl Chloride: A simpler sulfonyl compound used in similar applications but lacks the tricyclic structure.

    2-Chlorobenzylamine: Contains the chlorophenylmethyl group but lacks the sulfonyl and triazatricyclo components.

    Triazoles: Share the triazole ring but differ in overall structure and functional groups.

Uniqueness

The uniqueness of 5-(Benzenesulfonyl)-7-[(2-chlorophenyl)methyl]-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one lies in its combination of a triazatricyclo core with diverse functional groups, providing a versatile platform for various chemical and biological applications. Its structural complexity allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H19ClN4O3S

Molecular Weight

491.0 g/mol

IUPAC Name

5-(benzenesulfonyl)-7-[(2-chlorophenyl)methyl]-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C25H19ClN4O3S/c1-16-8-7-13-29-23(16)28-24-19(25(29)31)14-21(34(32,33)18-10-3-2-4-11-18)22(27)30(24)15-17-9-5-6-12-20(17)26/h2-14,27H,15H2,1H3

InChI Key

KSTSQLVIMKYBCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CC=C4Cl)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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